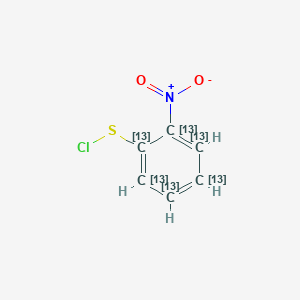
4-Nitroisoquinolin-3(2H)-one
Overview
Description
4-Nitroisoquinolin-3(2H)-one, also known as 4-NIQ, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic compound with an aromatic ring, and is an important intermediate in the synthesis of a variety of compounds. It has been used in a variety of research fields, including drug discovery and development, biochemistry, and medicinal chemistry. 4-NIQ has also been used in the synthesis of a variety of pharmaceuticals and other compounds.
Scientific Research Applications
4-Nitroisoquinolin-3(2H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, antidepressants, and anti-cancer drugs. It has also been used in the synthesis of a variety of organic compounds, including dyes, pigments, and polymers. Additionally, 4-Nitroisoquinolin-3(2H)-one has been used in the synthesis of a variety of therapeutic agents, such as anti-diabetic drugs, anti-bacterial agents, and anti-viral agents.
Mechanism Of Action
The exact mechanism of action of 4-Nitroisoquinolin-3(2H)-one is still being studied. However, it is believed that 4-Nitroisoquinolin-3(2H)-one acts as an inhibitor of a variety of enzymes, including cyclooxygenase, xanthine oxidase, and lipoxygenase. Additionally, it has been shown to have anticonvulsant, anti-inflammatory, and anti-tumor activities.
Biochemical And Physiological Effects
4-Nitroisoquinolin-3(2H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and anti-tumor activities. Additionally, it has been shown to inhibit a variety of enzymes, including cyclooxygenase, xanthine oxidase, and lipoxygenase. It has also been shown to have antioxidant, anti-diabetic, and anti-bacterial activities.
Advantages And Limitations For Lab Experiments
The use of 4-Nitroisoquinolin-3(2H)-one in lab experiments has several advantages. It is relatively inexpensive to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low environmental impact. However, there are some limitations to the use of 4-Nitroisoquinolin-3(2H)-one in lab experiments. It is not always available in large quantities, and it is not soluble in water. Additionally, it is not always easy to handle and store.
Future Directions
The use of 4-Nitroisoquinolin-3(2H)-one in scientific research has a variety of potential future directions. It could be used to develop new therapeutic agents, such as anti-diabetic drugs, anti-bacterial agents, and anti-viral agents. Additionally, it could be used to develop new organic compounds, such as dyes, pigments, and polymers. It could also be used to develop new methods of synthesis and new methods of drug delivery. Additionally, it could be used to develop new methods of drug testing and drug screening. Finally, it could be used to develop new methods of disease diagnosis and treatment.
properties
IUPAC Name |
4-nitro-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8(11(13)14)7-4-2-1-3-6(7)5-10-9/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLUHLCXCKSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C(=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601860 | |
| Record name | 4-Nitroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoquinolin-3(2H)-one | |
CAS RN |
669769-53-3 | |
| Record name | 4-Nitroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)



![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)
![2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide](/img/structure/B3065915.png)






